molecular formula C15H21NO3S B2643230 2-Methyl-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)propan-1-one CAS No. 1797247-53-0

2-Methyl-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B2643230
CAS RN: 1797247-53-0
M. Wt: 295.4
InChI Key: KBVAZDVQRFFRAA-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)propan-1-one is also known as α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring. In the crystal, molecules are connected via weak C-H⋯O hydrogen bonds, forming chains along the c-axis direction . The conformation of the five-membered ring is an envelope, with one of the ring C atoms adjacent to the ring N atom as the flap atom .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure and molecular conformation . The dihedral angle between the benzene ring and the plane of the amide group is 80.6°. In the crystal, molecules are connected via weak C-H⋯O hydrogen bonds, forming chains along the c-axis direction .

Intermediate in Organic Synthesis

This compound is used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of complex organic molecules, contributing to the development of new drugs and materials .

κ-Opioid Receptor Antagonist

The compound has been characterized as a high-affinity antagonist selective for κ-opioid receptors . It has a high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR, a ∼ 20-fold reduced affinity for human μ-opioid receptors (MORs; K (i) = 64 nM), and negligible affinity for δ-opioid receptors (K (i) > 4 μM) .

Antidepressant-like Efficacy

The compound has demonstrated antidepressant-like efficacy in the mouse forced swim test . This suggests potential therapeutic applications in the treatment of depression .

Stress Attenuation

The compound has shown to attenuate the behavioral effects of stress in the mouse social defeat stress assay . This indicates its potential use in managing stress-related disorders .

Potential Treatment for Addiction Disorders

The compound has shown therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in the mouse conditioned place preference . This suggests its potential use in addiction treatment .

Safety and Hazards

α-PiHP is a synthetic cathinone with effects similar to other synthetic cathinones and other psychostimulants, such as methamphetamine, that are listed under Schedule II of the Convention on Psychotropic Substances of 1971 . Seizures of α-PiHP have been described in multiple countries in three regions . α-PiHP has been identified in a number of serious adverse events and drug-related deaths .

properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12(2)15(17)16-10-6-7-13(16)11-20(18,19)14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVAZDVQRFFRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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